molecular formula C17H17N3O2 B12174603 N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B12174603
M. Wt: 295.34 g/mol
InChI Key: WNZHVHLKGUZSQA-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 1-position. The acetamide linkage connects these two aromatic systems, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.

    Formation of the Indole Intermediate: 1-methylindole is synthesized or obtained commercially.

    Coupling Reaction: The pyridine and indole intermediates are coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with pyridine and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-(6-hydroxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a hydroxyl group instead of a methoxy group on the pyridine ring.

    N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole ring is substituted at a different position.

Uniqueness

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the pyridine and indole rings, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 309.4 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and an indole moiety connected via an acetamide linkage, which is crucial for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, such as neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism. Inhibition of nSMase2 can lead to reduced levels of ceramide and phosphorylcholine, impacting cellular signaling pathways related to inflammation and apoptosis .
  • Antioxidant Properties : The presence of the methoxy group on the pyridine ring enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property can help mitigate oxidative stress in various biological systems.
  • Modulation of Neurotransmitter Systems : The indole moiety may interact with serotonin receptors, potentially influencing mood and cognitive functions. This interaction could be beneficial in treating neurodegenerative diseases or mood disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, with studies showing inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 1: Sphingomyelinase Inhibition

A study focused on the structure–activity relationship (SAR) of nSMase2 inhibitors revealed that modifications on the pyridine ring significantly enhance inhibitory potency. This compound was identified as a promising candidate with an IC50 value comparable to established inhibitors .

Study 2: Anticancer Evaluation

In a comparative study involving various indole derivatives, this compound showed superior activity against MCF7 breast cancer cells, with mechanisms involving cell cycle arrest and induction of apoptosis confirmed through flow cytometry analyses .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF7 cells
Anti-inflammatoryInhibits TNF-alpha and IL-6 secretion
Enzyme InhibitionInhibits nSMase2 with significant potency
AntioxidantScavenges free radicalsGeneral observation

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-20-11-12(14-5-3-4-6-15(14)20)9-16(21)19-13-7-8-17(22-2)18-10-13/h3-8,10-11H,9H2,1-2H3,(H,19,21)

InChI Key

WNZHVHLKGUZSQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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